2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

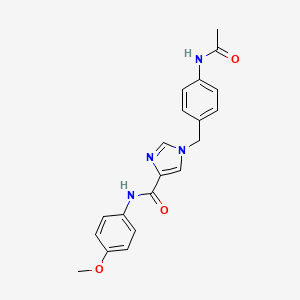

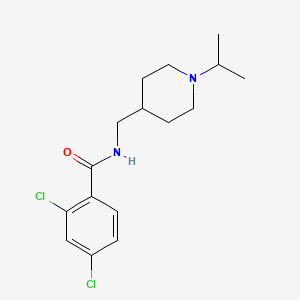

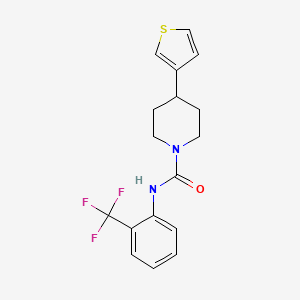

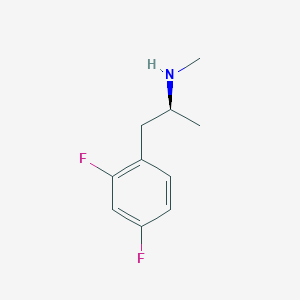

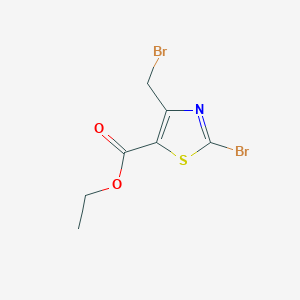

“2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” is a chemical compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine-containing compounds, like “this compound”, has been widespread . A green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives is reported . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis

The molecular weight of “this compound” is 329.27.Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The empirical formula for “this compound” is C16H22Cl2N2O.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on benzamide derivatives has demonstrated sophisticated methodologies for their synthesis and characterization. For instance, the synthesis of specific benzamide compounds involves the reaction of certain chloride precursors with amino derivatives, followed by characterization using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These methods could potentially be adapted for the synthesis and detailed characterization of 2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, providing insight into its structure and properties (Adam et al., 2016).

Biological Activity

Several benzamide derivatives exhibit notable biological activities, including anti-acetylcholinesterase, antibacterial, and antitumor effects. For example, specific piperidine derivatives have been evaluated for their anti-acetylcholinesterase activity, a property relevant to the development of treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990). These findings suggest that this compound could also possess biological activities worth exploring.

Photocatalytic Applications

The modification and support of photocatalysts with benzamide compounds have been investigated, showing enhanced rates of photodegradation for certain pollutants. This suggests a potential application of this compound in environmental remediation or as a component in the design of new photocatalytic materials (Torimoto et al., 1996).

Antimicrobial and Antipathogenic Properties

Thiourea derivatives related to benzamides have shown significant antimicrobial and antibiofilm properties against various bacterial strains. This area of research highlights the potential of benzamide compounds, including this compound, in the development of new antimicrobial agents capable of combating resistant bacteria and biofilm-related infections (Limban et al., 2011).

Safety and Hazards

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “2,4-dichloro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide” and similar compounds may continue to be an area of interest in pharmaceutical research.

Mecanismo De Acción

Target of Action

It’s worth noting that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in biological activity .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The broad range of biological activities associated with indole derivatives suggests that the effects could be diverse and significant .

Propiedades

IUPAC Name |

2,4-dichloro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22Cl2N2O/c1-11(2)20-7-5-12(6-8-20)10-19-16(21)14-4-3-13(17)9-15(14)18/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMKAIWJOPJJSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[(2,3-Dimethoxyphenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2453263.png)